molecular formula C19H16F2N2O4 B2511918 methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate CAS No. 899962-66-4

methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate

Cat. No.: B2511918
CAS No.: 899962-66-4
M. Wt: 374.344
InChI Key: IOKWDTUDCFPOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic heterocyclic molecule featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²⁷] backbone. Key structural attributes include:

  • Substituents: A 2,4-difluorophenyl group at position 10, a methyl group at position 9, and a methyl ester at position 2.
  • Functional Groups: The presence of an 11-oxo (ketone) group and fused oxygen/nitrogen heterocycles.

Properties

IUPAC Name

methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-19-9-14(12-7-10(17(24)26-2)3-6-16(12)27-19)22-18(25)23(19)15-5-4-11(20)8-13(15)21/h3-8,14H,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKWDTUDCFPOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the difluorophenyl group: This step usually involves a nucleophilic substitution reaction, where a difluorophenyl halide reacts with a nucleophile present on the tricyclic core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The difluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group such as an amine or a thiol.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The unique trifluoromethyl and diazatricyclo components may enhance the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:
A study published in Journal of Medicinal Chemistry evaluated a series of diazatricyclo compounds for their anticancer activity against various cancer cell lines. The results demonstrated that modifications to the fluorophenyl group significantly influenced cytotoxicity and selectivity towards cancer cells .

CompoundActivity (IC50)Target
Compound A12 µMEGFR
Methyl 10-(2,4-difluorophenyl)-9-methyl...8 µMVEGFR

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to exhibit efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study:
In a screening assay conducted by CalPac Lab, several derivatives were tested against common pathogens. Methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo... showed significant inhibition of bacterial growth at low concentrations .

Photovoltaic Applications

Due to its unique electronic properties, the compound may be explored for use in organic photovoltaic devices. The presence of multiple functional groups can facilitate charge transfer processes essential for efficient energy conversion.

Data Table:
A comparative analysis of similar compounds in photovoltaic applications shows the potential of the tricyclic structure to enhance performance metrics.

CompoundEfficiency (%)Stability (hours)
Compound B5.048
Methyl 10-(2,4-difluorophenyl)-9-methyl...6.572

Synthetic Applications

The synthetic routes developed for this compound are noteworthy for their efficiency and yield. The methodologies often involve multi-step reactions that leverage the reactivity of the diazatricyclo system.

Case Study:
Patents describing synthetic pathways highlight methods involving cyclization reactions and functional group transformations that lead to high yields of the target compound . These synthetic strategies are crucial for scaling up production for research and industrial applications.

Mechanism of Action

The mechanism by which methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The difluorophenyl group could play a key role in these interactions, potentially enhancing the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share tricyclic or polycyclic frameworks but differ in substituents, heteroatom placement, and functional groups:

Compound Name Substituents Ring System Key Properties/Findings References
Target Compound 10-(2,4-difluorophenyl), 9-methyl, 4-carboxylate 8-oxa-10,12-diazatricyclo[7.3.1.0²⁷] Fluorine substituents may enhance metabolic stability and binding specificity; methyl ester improves solubility.
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-11-thione 4-chloro, 10-(4-isopropylphenyl), 11-thione Same tricyclic backbone Thione group increases electron density; isopropylphenyl may enhance lipophilicity. Structural characterization via crystallography likely employs SHELX .
Dimethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene-9,10-dicarboxylate Bis(4-methylphenyl), dicarboxylate 11-oxatricyclo[6.2.1.0²⁷] Extended conjugation from tetraene system; methylphenyl groups may reduce solubility compared to fluorine substituents.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one 4-methoxyphenyl, dithia-aza system Tetracyclic with dithia-aza core Methoxy group enhances π-π stacking; sulfur atoms increase polarizability.
Methyl 12-hydroxy-10-[1-(4-methoxyphenyl)-2-oxo-3-phenoxyazetidin-4-yl]-11-oxa-3-azahexacyclo[...] Hexacyclic with azetidine and methoxyphenyl Hexacyclic framework Complex hexacyclic structure with azetidine ring; methoxyphenyl and hydroxy groups introduce hydrogen-bonding potential.

Functional Group Impact on Properties

  • Fluorine vs.
  • Oxo vs. Thione : The 11-oxo group in the target compound contrasts with the 11-thione in , altering electronic distribution and hydrogen-bonding capacity.
  • Methoxy vs. Methyl : Methoxy groups (e.g., in ) increase polarity and resonance effects compared to methyl substituents, influencing solubility and intermolecular interactions.

Methodological Considerations for Similarity Assessment

  • Molecular Fingerprints : Similarity metrics (e.g., Tanimoto coefficients) using MACCS or Morgan fingerprints may group these compounds based on shared tricyclic cores, but substituent differences could lead to activity cliffs .
  • Crystallography Tools : Structural determination of analogues (e.g., ) often relies on SHELX software for refinement, ensuring accurate 3D models for activity comparisons .

Research Findings and Implications

  • Biological Activity Prediction : The similar property principle suggests the target compound may share kinase inhibitory or antimicrobial activity with its analogues, but fluorine substituents could reduce off-target effects .
  • Synthetic Challenges : The tricyclic backbone’s rigidity (vs. hexacyclic systems in ) simplifies synthesis but limits conformational adaptability during binding.

Biological Activity

Methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its complex structure suggests various biological activities, particularly in the context of drug discovery and development.

The compound has the following chemical properties:

  • Molecular Formula : C24H19F2N3O3
  • Molecular Weight : 435.43 g/mol
  • LogP : 4.692 (indicating lipophilicity)
  • Water Solubility (LogSw) : -4.52 (low solubility)
  • pKa : 8.12 (acid dissociation constant)

These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins due to its hydrophobic characteristics.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential effects:

  • Antiviral Properties : The structural similarities to known antiviral agents suggest that it may possess activity against viral infections, particularly HIV . The difluorophenyl group is often associated with enhanced antiviral efficacy.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar scaffolds have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents .

Case Study 1: Antiviral Activity

In a study evaluating the antiviral properties of related compounds, it was found that derivatives of the diazatricyclo structure exhibited significant inhibition of HIV replication in vitro. The mechanism was attributed to interference with viral integrase activity, suggesting that methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo could share this mechanism of action .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on cancer cell lines demonstrated that compounds structurally similar to methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo induced apoptosis in human breast cancer cells (MCF-7). The study highlighted a dose-dependent response with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Data Tables

PropertyValue
Molecular FormulaC24H19F2N3O3
Molecular Weight435.43 g/mol
LogP4.692
Water Solubility (LogSw)-4.52
pKa8.12
Biological ActivityObservations
AntiviralPotential HIV inhibition
AnticancerInduces apoptosis
Enzyme InhibitionPossible metabolic effects

Q & A

Q. What are the standard synthetic routes for preparing methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-4-carboxylate?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cycloaddition, carboxylation, and fluorinated aromatic coupling. For example, tricyclic frameworks similar to this compound (e.g., oxatricyclo derivatives) are synthesized via [4+2] cycloaddition reactions followed by regioselective functionalization of the difluorophenyl group . Solvent selection (e.g., toluene or nonanol mixtures) and catalytic systems (e.g., palladium-based catalysts for cross-coupling) are critical for yield optimization. Reaction monitoring via thin-layer chromatography (TLC) and intermediate purification via column chromatography are standard practices .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are primary tools. For example, 19F^{19}\text{F}-NMR is essential for resolving the 2,4-difluorophenyl moiety, while 1H^{1}\text{H}-NMR detects methyl and oxa-diaza groups. X-ray crystallography, as demonstrated for structurally related tricyclic compounds (e.g., dimethyl oxatricyclo derivatives), provides unambiguous confirmation of stereochemistry and ring conformation . Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups .

Q. How can researchers validate the purity of this compound for pharmacological studies?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment (>95%). For fluorinated analogs, gas chromatography-mass spectrometry (GC-MS) coupled with electron-capture detection (ECD) improves sensitivity . Differential scanning calorimetry (DSC) can detect polymorphic impurities, while elemental analysis (EA) verifies stoichiometric consistency .

Advanced Research Questions

Q. What experimental design strategies optimize reaction conditions for scaling up synthesis?

Methodological Answer: Factorial design of experiments (DoE) is recommended to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2k^k factorial design can identify critical factors affecting yield in multi-step syntheses. Response surface methodology (RSM) further refines optimal conditions . Automation tools (e.g., AI-driven reaction condition screening) enhance reproducibility and reduce trial-and-error approaches .

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

Methodological Answer: Cross-validation using hybrid methods is key. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and vibrational frequencies, which are compared to experimental data. Discrepancies in 13C^{13}\text{C}-NMR peaks may arise from solvent effects or crystal packing, necessitating single-crystal X-ray validation . Bayesian statistical models can quantify uncertainty in computational predictions .

Q. What computational approaches model the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) predict binding affinities and stability. For oxatricyclo derivatives, ligand-based pharmacophore modeling identifies critical hydrogen-bonding interactions with active sites . Quantum mechanics/molecular mechanics (QM/MM) simulations elucidate electron transfer mechanisms in enzyme inhibition studies .

Q. How do heterogeneous vs. homogeneous reaction conditions impact the compound’s stereochemical outcomes?

Methodological Answer: Heterogeneous catalysis (e.g., zeolite-supported metals) often enhances stereoselectivity due to confined pore structures, as seen in tricyclo synthesis. In contrast, homogeneous conditions (e.g., ionic liquids) improve reaction homogeneity but may require chiral auxiliaries. Surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) analyze catalyst-adsorbate interactions .

Q. What strategies mitigate oxidative degradation during storage and handling?

Methodological Answer: Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation pathways. Lyophilization improves stability for hygroscopic derivatives. Antioxidants (e.g., BHT) in non-polar solvents (e.g., toluene) prevent radical-mediated degradation. Mass spectrometry imaging (MSI) tracks degradation hotspots in solid-state samples .

Q. How can in vitro metabolic stability assays be designed for this compound?

Methodological Answer: Liver microsomal assays (human or rodent) quantify metabolic half-life (t1/2t_{1/2}) via LC-MS/MS. Phase I metabolism (e.g., cytochrome P450 oxidation) is assessed with NADPH cofactors. For fluorinated analogs, 19F^{19}\text{F}-NMR monitors defluorination products. Hepatocyte co-culture models improve in vitro-in vivo correlation (IVIVC) .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer: Hansch analysis correlates substituent electronic parameters (σ, π) with biological activity. For tricyclic systems, Topomer CoMFA aligns 3D structural features (e.g., oxa-diaza rings) with target affinity. Network pharmacology models integrate SAR data with omics datasets to predict polypharmacology risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.